molecular formula C9H15NO4 B8738203 Boc-1-Aminocyclopropane-1-carboxylic acid

Boc-1-Aminocyclopropane-1-carboxylic acid

Cat. No.: B8738203
M. Wt: 201.22 g/mol
InChI Key: GGQOMRPVQMGZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-1-Aminocyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes an azanyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-1-Aminocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The azanyl group can be introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Boc-1-Aminocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The azanyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Free carboxylic acid.

Scientific Research Applications

Boc-1-Aminocyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-1-Aminocyclopropane-1-carboxylic acid depends on its specific applicationFor example, the azanyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the azanyl and tert-butyl ester groups.

    1-Azanylcyclopropane-1-carboxylic acid: Lacks the tert-butyl ester group.

    2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid: Lacks the azanyl group.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4,10H2,1-3H3,(H,12,13)

InChI Key

GGQOMRPVQMGZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(C(=O)O)N

Origin of Product

United States

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